molecular formula C10H14S B7769652 Benzene, [(1,1-dimethylethyl)thio]- CAS No. 3019-19-0

Benzene, [(1,1-dimethylethyl)thio]-

Cat. No. B7769652
CAS RN: 3019-19-0
M. Wt: 166.29 g/mol
InChI Key: VEUCZKAZCRSEMP-UHFFFAOYSA-N
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Patent
US04304735

Procedure details

To a mixture of 55 grams (0.5 mole) of thiophenol and 51 grams of boron trifluoride-phosphoric acid complex was slowly added, with stirring and cooling, 34 grams (0.6 mole) of isobutylene at 0° C. After addition was complete the mixture was stirred at 0° C. for two hours. The organic layer was separated from the catalyst layer and added to 200 ml of toluene. The toluene layer was distilled in a one-foot packed column to give 78 grams of tert-Butyl Phenyl Sulfide, b.p. 55°/3.0 mm (yield 94%). The nmr spectrum agreed with the proposed structure.
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([SH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:8][C:9](=[CH2:11])[CH3:10]>>[C:1]1([S:7][C:9]([CH3:11])([CH3:10])[CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
55 g
Type
reactant
Smiles
C1(=CC=CC=C1)S
Step Two
Name
Quantity
34 g
Type
reactant
Smiles
CC(C)=C

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly added
TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
at 0° C
ADDITION
Type
ADDITION
Details
After addition
STIRRING
Type
STIRRING
Details
was stirred at 0° C. for two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The organic layer was separated from the catalyst layer
ADDITION
Type
ADDITION
Details
added to 200 ml of toluene
DISTILLATION
Type
DISTILLATION
Details
The toluene layer was distilled in a one-foot

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)SC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 78 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.